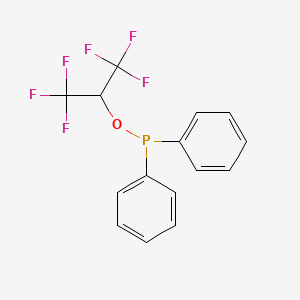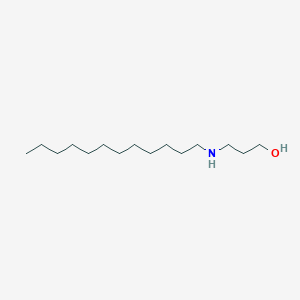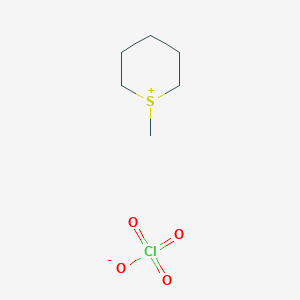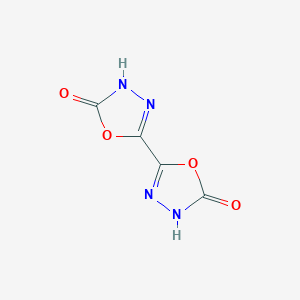
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C15H10F6OP. It is also known by its synonym, 1,1,1,3,3,3-Hexafluoropropan-2-yl diphenylphosphinite . This compound is characterized by the presence of both phosphinous acid and trifluoromethyl groups, making it a unique and versatile reagent in various chemical reactions.
Métodos De Preparación
The synthesis of phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of diphenylphosphine with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism by which phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves the interaction of the phosphinous acid group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .
Comparación Con Compuestos Similares
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, dimethyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
Hexafluoroisopropyl methacrylate: Although not a phosphinous acid ester, this compound also contains trifluoromethyl groups and is used in similar applications, such as the synthesis of specialty chemicals.
The uniqueness of this compound lies in its combination of phosphinous acid and trifluoromethyl groups, which provide distinct reactivity and stability advantages in various chemical reactions.
Propiedades
Número CAS |
53772-43-3 |
|---|---|
Fórmula molecular |
C15H11F6OP |
Peso molecular |
352.21 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(diphenyl)phosphane |
InChI |
InChI=1S/C15H11F6OP/c16-14(17,18)13(15(19,20)21)22-23(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
KXUPXEIZCHKCHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)

![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)

![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)







![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
